![molecular formula C15H14ClN3O3 B1681475 Sarmazenil CAS No. 78771-13-8](/img/structure/B1681475.png)
Sarmazenil
Overview
Description
Sarmazenil, also known as Ro15-3505, is a drug from the benzodiazepine family . It acts as a partial inverse agonist of benzodiazepine receptors, meaning that it causes the opposite effects to most benzodiazepine drugs, and instead acts as an anxiogenic and convulsant . It is used in veterinary medicine to reverse the effects of benzodiazepine sedative drugs in order to rapidly re-awaken anesthetized animals .
Molecular Structure Analysis
Sarmazenil has a molecular formula of C15H14ClN3O3 . The compound was compared to bretazenil, a partial agonist, and to the antagonist flumazenil on the basis of structural and electronic data . The conformational and theoretical properties of these three imidazobenzodiazepinones were determined in order to analyze the stereoelectronic properties in relation with their distinct intrinsic efficacies at the omega modulatory sites .Scientific Research Applications
Antagonism of Benzodiazepine Effects
Sarmazenil acts as a partial inverse agonist of benzodiazepine receptors . It is used in clinical settings to counteract the sedative effects of benzodiazepines, allowing for rapid awakening from anesthesia. This application is particularly valuable in veterinary medicine, where it is employed to reverse benzodiazepine sedation in animals .
Treatment of Moxidectin Intoxication
In veterinary medicine, Sarmazenil has been used to treat moxidectin intoxication in foals. It counteracts the action of moxidectin at the GABA receptor by down-regulating chloride conductance, which is crucial for reversing the toxic effects of this drug .
Sleep Propensity and Performance Enhancement
Studies have shown that Sarmazenil can affect sleep propensity and performance levels in sleep-deprived subjects. It has been observed to reduce total sleep levels and improve reaction times, making it a potential therapeutic agent for managing sleep disorders .
Neuroprotective Agent
Sarmazenil’s interaction with GABA receptors suggests it may have neuroprotective properties. This could be beneficial in conditions where neuroprotection is required, such as after traumatic brain injury or in neurodegenerative diseases .
Research on Receptor Binding
Sarmazenil is used in receptor binding studies to understand the structural and electronic properties of benzodiazepine receptors. Such research provides insights into the functioning of these receptors and the development of new drugs .
Pharmacokinetic Studies
The pharmacokinetics of Sarmazenil, including its absorption, distribution, metabolism, and excretion, are studied to optimize dosing regimens and enhance its therapeutic efficacy. Understanding these parameters is crucial for safe and effective use in both humans and animals .
Diagnostic Aid in Imaging
While not a primary use, the binding properties of Sarmazenil could potentially be utilized in neuroimaging to map benzodiazepine receptors. This application could aid in the diagnosis of neurological conditions and the assessment of receptor density changes .
Anxiogenic Research
As a partial inverse agonist, Sarmazenil can induce the opposite effects of typical benzodiazepines, acting as an anxiogenic. This unique property makes it a useful tool in studying anxiety disorders and the role of GABAergic systems in their pathophysiology .
properties
IUPAC Name |
ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDBAFQWNWJTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229281 | |
Record name | Sarmazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarmazenil | |
CAS RN |
78771-13-8 | |
Record name | Sarmazenil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sarmazenil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarmazenil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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